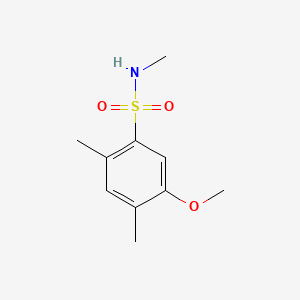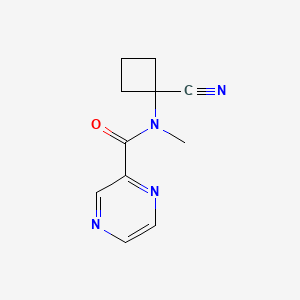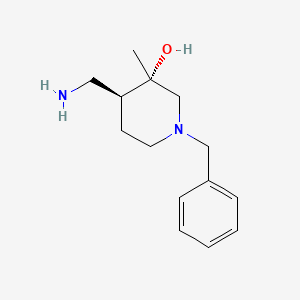
5-methoxy-N,2,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized through various methods, and its unique structure has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase activity through the binding of the sulfonamide group to the zinc ion at the active site of the enzyme. This binding prevents the formation of bicarbonate ions from carbon dioxide and water, leading to a decrease in the activity of carbonic anhydrase. The inhibition of carbonic anhydrase by this compound has been shown to have various physiological effects, including the reduction of intraocular pressure in the eye, the suppression of seizures in animal models of epilepsy, and the inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects due to its inhibition of carbonic anhydrase activity. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure and a potential therapeutic application for the treatment of glaucoma. This compound has also been shown to suppress seizures in animal models of epilepsy, potentially through the modulation of neuronal excitability. Additionally, this compound has been shown to inhibit tumor growth in cancer cells through the disruption of cellular pH regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-N,2,4-trimethylbenzenesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition, its fluorescent properties for the detection of enzyme activity, and its potential therapeutic application for the treatment of various diseases. However, this compound also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential interference with other cellular processes due to the inhibition of carbonic anhydrase activity.
Direcciones Futuras
Future research on 5-methoxy-N,2,4-trimethylbenzenesulfonamide should focus on further elucidating its mechanism of action and its potential therapeutic applications for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, future research should investigate the potential toxicity and side effects of this compound, as well as its potential interference with other cellular processes. Further development of this compound derivatives with improved solubility and selectivity for carbonic anhydrase inhibition could also be a promising direction for future research.
Métodos De Síntesis
5-methoxy-N,2,4-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with methylamine or the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with ammonia. The synthesis of this compound has also been achieved through the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by reduction with hydrogen gas. These methods have been studied extensively, and the resulting this compound has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-methoxy-N,2,4-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. This compound has also been studied for its potential application as a fluorescent probe for the detection of carbonic anhydrase activity in biological samples. Additionally, this compound has been investigated for its potential application as a therapeutic agent for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
5-methoxy-N,2,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZDZWWAGWJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2675513.png)



![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)
![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)
![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)